

Crotonamide: An In-depth Technical Guide to its Reactivity with Electrophiles and Nucleophiles

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Compound of Interest

Compound Name: Crotonamide

Cat. No.: B015916

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Introduction

Crotonamide ((2E)-but-2-enamide) is an α,β -unsaturated amide that serves as a versatile building block in organic synthesis and holds significant importance in the field of drug development. Its chemical structure, featuring a conjugated system with an electron-withdrawing amide group, imparts a unique reactivity profile, making it susceptible to attack by both nucleophiles and electrophiles. This guide provides a comprehensive overview of the reactivity of **crotonamide**, detailing key reactions, experimental protocols, and quantitative data to support researchers in its application.

The presence of the carbon-carbon double bond in conjugation with the carbonyl group makes the β -carbon electrophilic and susceptible to conjugate addition by nucleophiles (Michael addition). The double bond itself can also undergo electrophilic addition reactions. The amide functionality can influence the reactivity of the conjugated system and can also participate in reactions. This dual reactivity makes **crotonamide** a valuable synthon for the creation of complex molecular architectures.

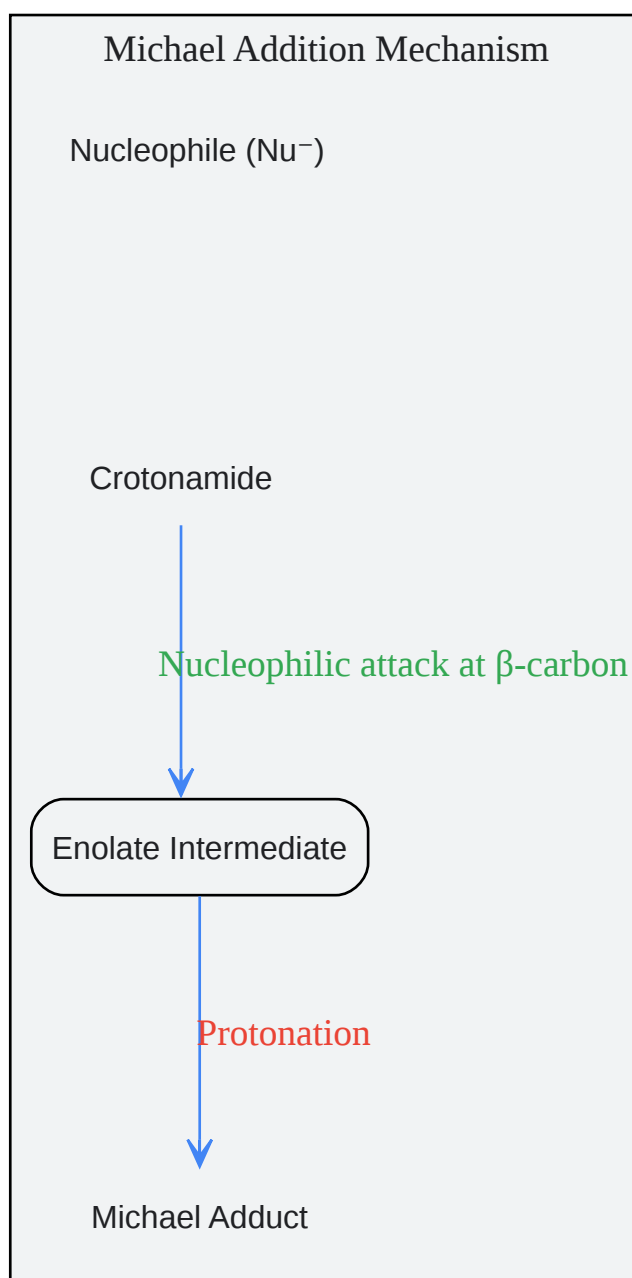
Spectroscopic Data of Crotonamide

For reference, the characteristic spectroscopic data for **crotonamide** are summarized below.

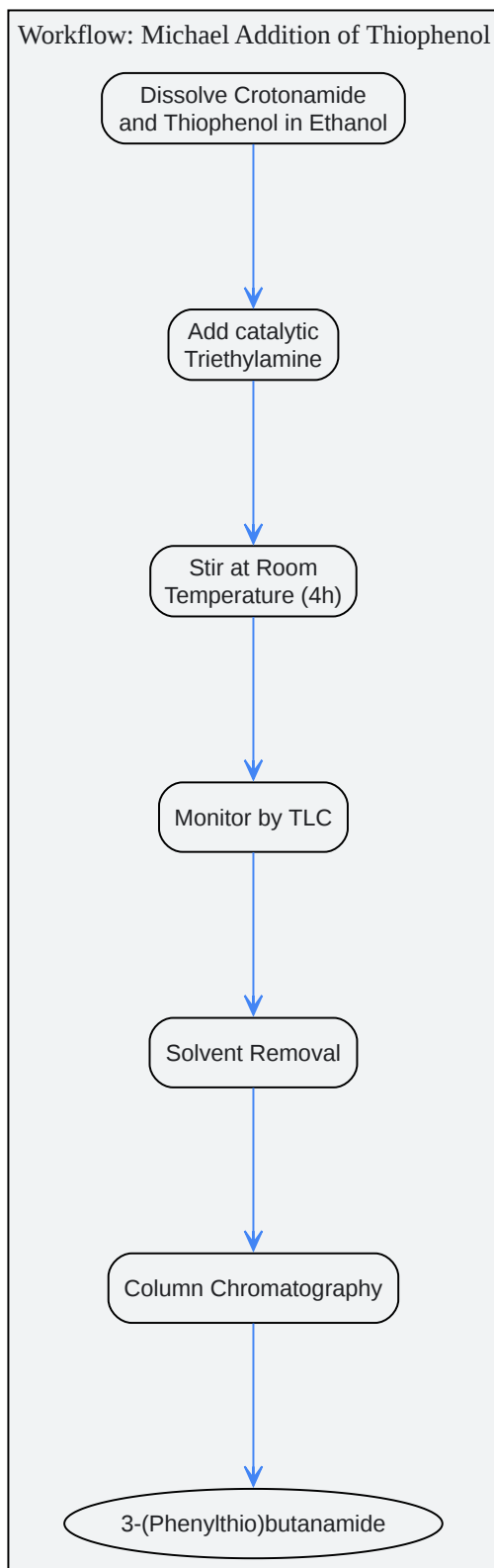
Spectroscopic Data	Crotonamide (C ₄ H ₇ NO)
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	6.95 (dq, 1H, J=15.2, 6.9 Hz, CH=CH), 5.85 (dq, 1H, J=15.2, 1.7 Hz, CH=CHCO), 5.5-6.0 (br s, 2H, NH ₂), 1.88 (dd, 3H, J=6.9, 1.7 Hz, CH ₃)
¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	168.5 (C=O), 142.0 (CH=CHCO), 123.5 (CH=CHCO), 18.2 (CH ₃)
IR (KBr) ν (cm ⁻¹)	3350 (N-H stretch), 3180 (N-H stretch), 1670 (C=O stretch, Amide I), 1630 (C=C stretch), 1410 (N-H bend)

Reactivity with Nucleophiles: The Michael Addition

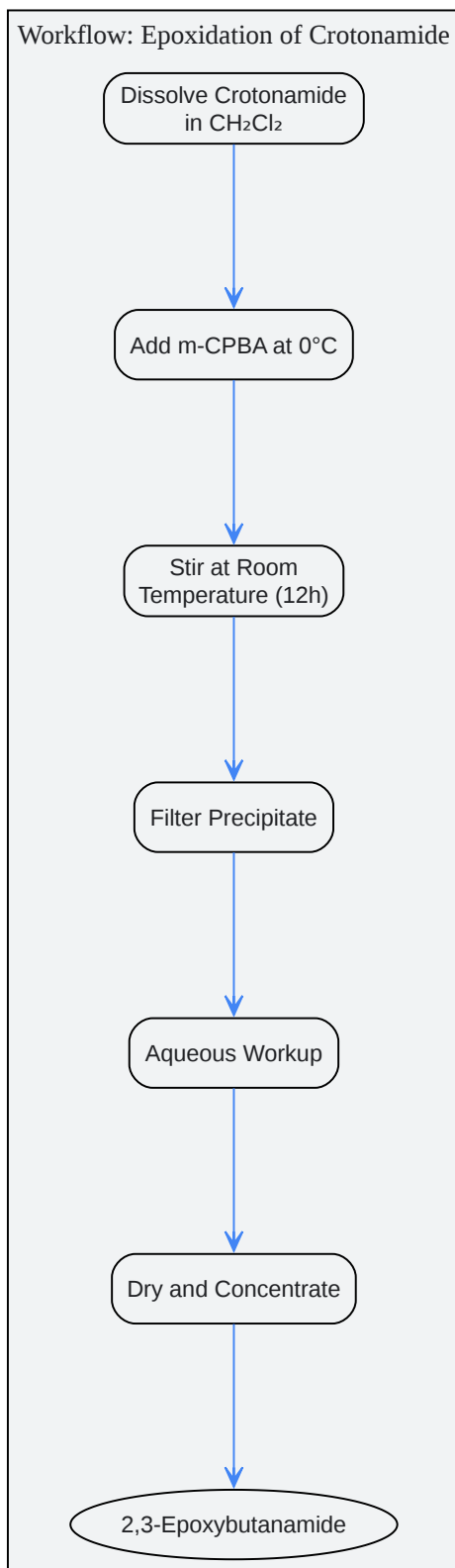
The most prominent reaction of **crotonamide** with nucleophiles is the Michael or 1,4-conjugate addition. The electron-withdrawing nature of the amide group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

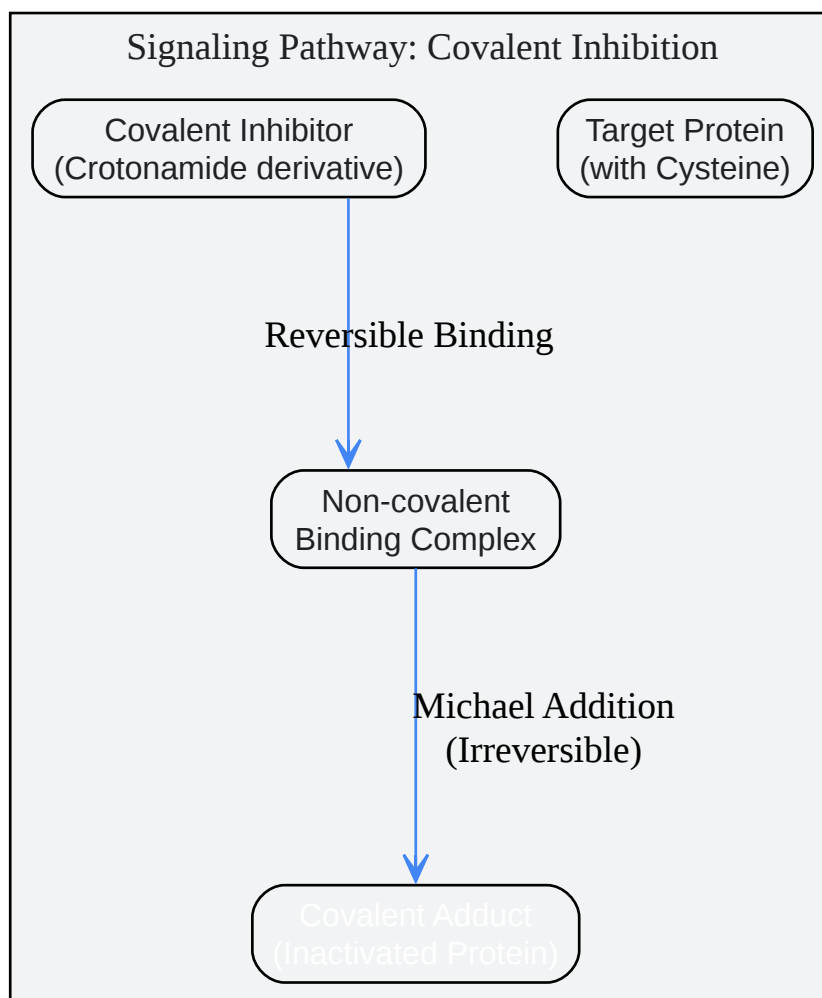


Workflow: Michael Addition of Thiophenol



Workflow: Epoxidation of Crotonamide





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